molecular formula C17H19NO5S B2355014 Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 425415-72-1

Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2355014
CAS No.: 425415-72-1
M. Wt: 349.4
InChI Key: MYYDIBOLTSTTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MMNG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNG belongs to the class of glycine derivatives and is widely used in the synthesis of various bioactive molecules.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Tetrahydroisoquinolines : A study by Kommidi, Balasubramaniam, & Aidhen (2010) developed synthetic equivalents based on Weinreb Amide (WA) functionality for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline framework.

  • Antimicrobial Properties : Patil et al. (2010) explored the antimicrobial potential of derivatives of methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate, finding compounds with significant antibacterial activity (Patil et al., 2010).

Environmental and Ecological Impact

  • Behaviour in Sewage Treatment : Krause & Schöler (2000) investigated the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant, highlighting its potential environmental impact and the formation of derivatives like N-(phenylsulfonyl)-sarcosine (Krause & Schöler, 2000).

  • Herbicide Transport via Preferential Flow : Research on the transport of herbicides like metolachlor, which shares structural similarities with this compound, indicated that preferential flow can impact the mobility of such chemicals in agricultural settings (Malone et al., 2004).

Pharmaceutical Applications

  • Bone Loss Prevention : Cho et al. (2020) studied the effects of N-phenyl-methylsulfonamido-acetamide (PMSA), a compound structurally related to this compound, in preventing bone loss in mice, suggesting potential applications in osteoporosis treatment (Cho et al., 2020).

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-9-10-16(22-2)15(11-13)18(12-17(19)23-3)24(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYDIBOLTSTTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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